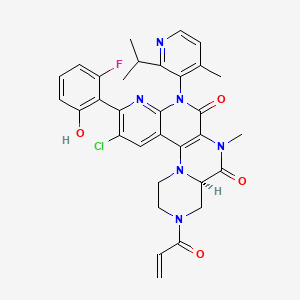

Fulzerasib

Description

Properties

Molecular Formula |

C32H30ClFN6O4 |

|---|---|

Molecular Weight |

617.1 g/mol |

IUPAC Name |

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |

InChI |

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |

InChI Key |

PYKBFRQMXJWLGG-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

Origin of Product |

United States |

Foundational & Exploratory

Fulzerasib: A Deep Dive into a Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable, irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. This compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced KRAS G12C-mutated NSCLC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.[1] Its chemical structure is designed to specifically target the cysteine residue of the KRAS G12C mutant protein.

Chemical Identifiers:

-

IUPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

-

SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@]5(N4CCN(C5)C(=O)C=C)C)C)Cl)C6=C(C=CC=C6F)O[2]

-

CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₂ClFN₆O₄ | [2] |

| Molecular Weight | 631.1 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | DMSO: 116.67 mg/mL (189.07 mM) | [4] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, this compound prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By inhibiting KRAS G12C, this compound effectively blocks these downstream signals, leading to the suppression of tumor cell growth and induction of apoptosis.[6]

Pharmacokinetic Properties

This compound is orally active and has shown favorable pharmacokinetic profiles across different species in preclinical studies, including good oral bioavailability.[1][7] Clinical pharmacokinetic data from Phase I trials have helped to establish the recommended Phase II dose (RP2D).[8] A summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Source |

| Administration | Oral | Human | [6] |

| Bioavailability | Favorable (quantitative data not available) | Mouse | [1] |

| Half-life (t½) | Data not available | Human | |

| Cmax | Data not available | Human | |

| Tmax | Data not available | Human | |

| Metabolism | Data not available | Human | |

| Excretion | Data not available | Human |

Preclinical and Clinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibition of KRAS G12C in various in vitro assays. Key inhibitory concentrations (IC₅₀) are summarized in Table 3.

Table 3: In Vitro Activity of this compound

| Assay | IC₅₀ | Source |

| KRAS G12C GDP/GTP Exchange | 29 nM | [3] |

| RAS-GTP Levels | 74 nM | [3] |

| pERK Signaling | 37 nM | [3] |

| KRAS G12C Mutant Cell Line Growth | 2-20 nM | [3] |

In Vivo Antitumor Activity

Preclinical studies in various xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition. These models include pancreatic, lung, and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3]

Clinical Trial Data

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for this compound

| Trial Identifier | Cancer Type | Treatment | Key Efficacy Endpoints | Source |

| NCT05005234 | Advanced NSCLC | Monotherapy | ORR: 49.1%DCR: 90.5%Median PFS: 9.7 months | [6] |

| Pooled Analysis (NCT05005234 & NCT05497336) | Metastatic CRC | Monotherapy | ORR: 44.6%DCR: 87.5%Median PFS: 8.1 monthsMedian OS: 17.0 months | [8][9] |

| KROCUS (NCT05756153) | Advanced NSCLC (1st line) | Combination with Cetuximab | ORR: 81.8%DCR: 100% | [10] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are representative protocols and may have been adapted for the specific studies cited.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

References

- 1. Discovery and preclinical characterization of KRAS G12C inhibitor this compound (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 2. This compound | C33H32ClFN6O4 | CID 167713279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 7. Discovery of this compound (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Efficacy and safety of IBI351 (this compound) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GenFleet Therapeutics Announces Efficacy & Safety Result from Phase II Trial for First-line NSCLC Treatment in KROCUS Study, this compound (KRAS G12C Inhibitor) in Combination with cetuximab, in a Late-breaking Abstract at the Oral Presentation of 2024 ASCO Annual Meeting-GenFleet Therapeutics [genfleet.com]

Fulzerasib: A Deep Dive into Target Selectivity and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2] This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[3][4] this compound has demonstrated promising anti-tumor activity and has received approval in China for the treatment of adult patients with advanced NSCLC harboring the KRAS G12C mutation.[1][3] This technical guide provides an in-depth analysis of the target selectivity and binding kinetics of this compound, critical parameters that underpin its therapeutic efficacy and safety profile.

Mechanism of Action

This compound exerts its therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By trapping KRAS in this conformation, this compound prevents the exchange of GDP for GTP, a crucial step in the activation of downstream oncogenic signaling pathways.[4] Consequently, the RAF-MEK-ERK and PI3K-AKT signaling cascades are inhibited, leading to reduced cell proliferation and the induction of apoptosis in tumor cells.[5]

Target Selectivity

The high selectivity of this compound for the KRAS G12C mutant over the wild-type KRAS protein and other kinases is a cornerstone of its favorable therapeutic window. This selectivity is achieved by exploiting the unique, reactive cysteine residue present only in the mutant protein.

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of this compound.[2]

| Target/Cell Line | Parameter | Value | Reference |

| NCI-H358 (KRAS G12C Mutant Cell Line) | IC50 | 2 nM | [4] |

| CYP3A4-M | IC50 | 9.66 µM | [4] |

| Table 1: In Vitro Potency and Selectivity of this compound |

The significant difference between the IC50 value for the KRAS G12C mutant cell line and CYP3A4-M highlights the selectivity of this compound, suggesting a low potential for drug-drug interactions mediated by this key metabolic enzyme.[4] Preclinical cysteine selectivity studies have further confirmed the high selectivity of this compound for the G12C mutant.[3][4]

Binding Kinetics

The covalent and irreversible nature of this compound's interaction with KRAS G12C results in a prolonged duration of target inhibition that is not solely dependent on the plasma concentration of the drug. Understanding the binding kinetics provides insight into the durability of its pharmacological effect.

While specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the inactivation rate constant (k_inact_) for this compound have not been publicly disclosed in the reviewed literature, its classification as a covalent irreversible inhibitor implies a very slow or negligible k_off_ rate, leading to a long residence time on the target.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity and binding kinetics of covalent inhibitors like this compound.

Cell-Based Potency Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the viability of KRAS G12C mutant cancer cells.

Methodology:

-

Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

CYP3A4 Inhibition Assay

Objective: To assess the potential of this compound to inhibit the metabolic enzyme CYP3A4.

Methodology:

-

Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a probe substrate (e.g., midazolam) and varying concentrations of this compound.

-

Metabolite Quantification: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Covalent Binding Kinetics Assay (Illustrative Protocol using Surface Plasmon Resonance - SPR)

Objective: To determine the kinetic parameters (k_on_, k_off_, k_inact_) of the covalent interaction between this compound and KRAS G12C.

Methodology:

-

Protein Immobilization: Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Signal Detection: The binding of this compound to the immobilized KRAS G12C is monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a two-state covalent binding model to determine the association rate constant (k_on_), the dissociation rate constant of the initial reversible complex (k_off_), and the rate of covalent bond formation (k_inact_). The overall binding affinity of the initial complex (K_I_) can be calculated as k_off_/k_on_.

Visualizations

Signaling Pathway

Caption: this compound's Mechanism of Action on the KRAS Pathway.

Experimental Workflow: Covalent Binding Kinetics (SPR)

Caption: Workflow for Determining Covalent Binding Kinetics using SPR.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. Its mechanism of action, characterized by irreversible binding to the mutant protein, leads to sustained inhibition of oncogenic signaling. The exquisite selectivity of this compound minimizes off-target effects, contributing to a favorable safety profile. The detailed understanding of its target engagement and binding kinetics is paramount for its continued clinical development and for optimizing its therapeutic use in patients with KRAS G12C-driven cancers.

References

- 1. Discovery of this compound (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New preclinical data on GFH-925 | BioWorld [bioworld.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

Downstream Signaling Effects of Fulzerasib in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally active inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3] this compound acts by covalently binding to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This irreversible inhibition prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1][3] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound in cancer cell lines, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] In its active state, bound to guanosine (B1672433) triphosphate (GTP), KRAS activates downstream effector proteins, leading to the stimulation of signaling cascades such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1] The G12C mutation in KRAS impairs its intrinsic GTPase activity, causing the protein to be constitutively active, which in turn leads to uncontrolled cell growth and division.

This compound is specifically designed to target the mutant cysteine at position 12 of the KRAS protein.[1] By forming a covalent bond with this residue, this compound locks the KRAS G12C protein in its inactive GDP-bound conformation.[1] This action effectively blocks the downstream signaling cascades, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.[3][4]

Data Presentation: In Vitro Efficacy and Downstream Signaling Inhibition

The following tables summarize the in vitro efficacy of this compound in KRAS G12C mutant cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in KRAS G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 2 |

| MIA PaCa-2 | Pancreatic Cancer | Data not publicly available |

| SW837 | Colorectal Cancer | Data not publicly available |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data for NCI-H358 is from preclinical data presented by Genfleet Therapeutics.[5] Values for other cell lines are not yet publicly available but would be determined using the cell viability assay protocol outlined in Section 4.1.

Table 2: Inhibition of Downstream Signaling by this compound in NCI-H358 Cells (Representative Data)

| Target Protein | Treatment Concentration (nM) | Fold Change in Phosphorylation (vs. Control) |

| p-ERK1/2 (Thr202/Tyr204) | 1 | 0.45 |

| 10 | 0.15 | |

| 100 | 0.05 | |

| p-AKT (Ser473) | 1 | 0.60 |

| 10 | 0.25 | |

| 100 | 0.10 |

This table presents representative data illustrating the expected dose-dependent inhibition of key downstream signaling molecules by this compound. Actual values would be obtained through quantitative Western blot analysis as described in the protocols in Section 4.2.

Signaling Pathways and Experimental Workflows

This compound's Impact on KRAS G12C Downstream Signaling

The diagram below illustrates the primary signaling pathways affected by this compound. By inhibiting KRAS G12C, this compound blocks the activation of both the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Caption: this compound inhibits the KRAS G12C mutant protein, blocking downstream MAPK and PI3K/Akt signaling pathways.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to determine the downstream effects of this compound in cancer cell lines.

Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

-

KRAS G12C mutant cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a highly potent and selective inhibitor of the KRAS G12C oncoprotein. Its mechanism of action, centered on the irreversible inhibition of the mutant KRAS protein, leads to the effective suppression of downstream signaling through the MAPK and PI3K/Akt pathways. This targeted approach results in significant anti-proliferative and pro-apoptotic effects in cancer cells harboring the KRAS G12C mutation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other KRAS G12C inhibitors as promising cancer therapeutics.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. GenFleet Therapeutics Announces FDA's Clinical Trial Approval for GFH925 (KRAS G12C Inhibitor) Monotherapy in Phase III Registrational Study Treating Metastatic Colorectal Cancer [prnewswire.com]

- 4. GFH925 (KRAS G12C Inhibitor) Granted with Breakthrough Therapy Designation by NMPA as Monotherapy for Previous Treated Advanced Non-small Cell Lung Cancer-GenFleet Therapeutics [genfleet.com]

- 5. New preclinical data on GFH-925 | BioWorld [bioworld.com]

Unveiling the Structural Blueprint: A Technical Guide to Fulzerasib's Engagement with KRAS G12C

For Immediate Release

SHAOXING, China – December 15, 2025 – In a significant stride for precision oncology, this technical guide offers an in-depth analysis of the structural and biochemical interactions between Fulzerasib (also known as JDQ443 and GFH925/IBI351) and its target, the KRAS G12C mutant protein. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the binding characteristics, experimental validation, and mechanistic action of this novel covalent inhibitor.

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a challenging target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor, demonstrating promising anti-tumor activity in both preclinical models and clinical trials.[1][2][3][4] This guide synthesizes the available structural biology data to illuminate the core of its inhibitory action.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

This compound is an orally bioavailable small molecule that functions as a covalent inhibitor of KRAS G12C.[5][6] Its mechanism hinges on the irreversible binding to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the aberrant signaling cascade that drives tumor proliferation and survival.[5][7]

Structurally, this compound exhibits a unique binding mode within the switch II pocket of KRAS G12C.[1][2] The inhibitor's pyrazole-based scaffold is designed to optimally position its reactive acrylamide (B121943) group to form a covalent bond with the thiol group of the Cys12 residue.[8][9] This distinct interaction profile contributes to its high potency and selectivity.[1]

Quantitative Analysis of this compound-KRAS G12C Interaction

The following tables summarize the key quantitative data characterizing the interaction between this compound and the KRAS G12C protein.

Table 1: Biochemical and Cellular Potency of this compound (JDQ443)

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | KRAS G12C | IC50 (pERK Inhibition) | 0.012 µM (± 0.0008) | [10] |

| Cellular Assay | NCI-H358 (KRAS G12C Mutant) | IC50 (Proliferation) | 2-20 nM | [6] |

| Cellular Assay | KRAS WT | IC50 (pERK Inhibition) | >1 µM | [10] |

| Cellular Assay | NRAS WT | IC50 (pERK Inhibition) | >1 µM | [10] |

| Cellular Assay | HRAS WT | IC50 (pERK Inhibition) | >1 µM | [10] |

Table 2: Structural Data for this compound (JDQ443) in Complex with KRAS G12C

| PDB ID | Resolution (Å) | Method | R-Value Work | R-Value Free | Reference |

| 7R0M | Not Specified in Abstract | X-RAY DIFFRACTION | Not Specified in Abstract | Not Specified in Abstract | [10] |

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanism of action and experimental context, the following diagrams are provided.

Detailed Experimental Protocols

The following methodologies are summarized from the primary literature describing the characterization of this compound (JDQ443).

Protein Expression and Purification for Crystallography

Human KRAS (residues 1-169) with the G12C mutation was expressed in E. coli. The protein was purified using standard chromatography techniques, including affinity and size-exclusion chromatography, to ensure high purity for crystallization trials.

X-ray Crystallography

The crystal structure of this compound (JDQ443) in complex with KRAS G12C was determined by X-ray crystallography.[10]

-

Crystallization: Purified KRAS G12C protein was incubated with this compound to allow for covalent bond formation. This complex was then subjected to crystallization screening using various buffer conditions.

-

Data Collection: Diffraction-quality crystals were cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data were processed, and the structure was solved using molecular replacement with a previously determined KRAS structure as a model. The final model of the this compound-KRAS G12C complex was refined to produce the coordinates deposited in the Protein Data Bank (PDB ID: 7R0M).[10]

Biochemical Assays for Inhibitor Potency

The inhibitory activity of this compound on KRAS G12C signaling was quantified using biochemical assays that measure the phosphorylation of downstream effectors.

-

pERK Inhibition Assay: KRAS G12C mutant cell lines were treated with varying concentrations of this compound.

-

Cell lysates were collected, and the levels of phosphorylated ERK (pERK) were measured using an immunoassay (e.g., ELISA or Western blot).

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the pERK signal.

Cellular Proliferation Assays

The effect of this compound on the growth of cancer cells harboring the KRAS G12C mutation was assessed using proliferation assays.

-

Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) were seeded in multi-well plates.

-

Compound Treatment: Cells were treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability was measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).

-

IC50 Determination: The IC50 value for cell proliferation was determined from the resulting dose-response curve.

This technical guide provides a foundational understanding of the structural and functional aspects of this compound's interaction with KRAS G12C. The detailed data and methodologies presented herein are intended to support ongoing research and development efforts in the field of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. novartis.com [novartis.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Profile of Fulzerasib: A Preclinical Deep Dive

Shanghai, China - Fulzerasib (GFH925), a potent and selective inhibitor of the KRAS G12C mutation, has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy, supported by comprehensive data and experimental protocols for researchers, scientists, and drug development professionals.

This compound operates by covalently binding to the mutant cysteine residue of the KRAS G12C protein. This irreversible binding locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through critical pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, which are pivotal for tumor cell proliferation and survival.

In Vitro Activity

This compound has shown potent and selective inhibition of KRAS G12C mutant cell lines. In the NCI-H358 non-small cell lung cancer (NSCLC) cell line, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 nM. Further studies have indicated its inhibitory effects on CYP3A4-M with an IC50 of 9.66 µM.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Target | IC50 |

| Cell Viability | NCI-H358 (NSCLC) | 2 nM |

| Enzyme Inhibition | CYP3A4-M | 9.66 µM |

In Vivo Efficacy

Preclinical evaluation of this compound in various xenograft models has consistently demonstrated robust anti-tumor activity.

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models

| Cancer Type | Cell Line | Dosing Regimen (mg/kg) | Outcome |

| Pancreatic Cancer | MIA PaCa-2 | Not Specified | Superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose. |

| Colorectal Cancer | SW837 | 0.3 - 10.0 mg/kg | Significant tumor growth inhibition. |

| Lung Cancer | NCI-H358 | 0.3 - 10.0 mg/kg | Significant tumor growth inhibition. |

| Lung Cancer | LU2529 | 0.3 - 10.0 mg/kg | Significant tumor growth inhibition. |

| Lung Cancer | NCI-H2122 | 0.3 - 10.0 mg/kg | Significant tumor growth inhibition; synergistic effect with cetuximab. |

| Lung Cancer | H1373-luc | Not Specified | Broad-spectrum anti-tumor efficacy, including in an intracranial model. |

Pharmacokinetics

Pharmacokinetic studies in multiple species have revealed favorable properties for this compound, supporting its oral administration.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Half-life (t1/2) | Cmax (ng/mL) | AUC (h·ng/mL) | Oral Bioavailability (%) |

| Mouse | 1.0 h | 6643 | 4012 | 94% |

| Rat | 1.51 h | 4160 | Not Specified | 35% |

| Dog | 3.56 h | 4003 | Not Specified | 73% |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation are depicted in the diagrams below.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in complete culture medium to achieve the desired final concentrations. The medium from the wells is carefully removed and replaced with 100 µL of the prepared drug dilutions. A vehicle control (DMSO at the same final concentration) is included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Western Blot for pERK Inhibition

-

Cell Treatment and Lysis: KRAS G12C mutant cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with varying concentrations of this compound for 2-4 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies

-

Animal Models: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of KRAS G12C mutant tumor cells (e.g., 5 x 10^6 NCI-H358 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) is subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg). The control group receives the vehicle only.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length × width²)/2. Animal body weights are also monitored as an indicator of toxicity.

-

Efficacy Evaluation: The study is typically continued for 21-28 days. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Statistical Analysis: Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way ANOVA.

The Ascendancy of Fulzerasib: A Technical Deep Dive into its Early Development and History

For Researchers, Scientists, and Drug Development Professionals

Fulzerasib (also known as GFH925 or IBI351) has emerged as a potent and selective covalent inhibitor of the KRAS G12C mutation, a once considered "undruggable" target in oncology. This technical guide provides an in-depth exploration of the early development and history of this compound, from its rational design and preclinical evaluation to its promising clinical trial results. The content herein is curated for professionals in the field of drug discovery and development, presenting a comprehensive overview of the scientific journey that has positioned this compound as a significant therapeutic agent.

Discovery and Rational Design

This compound was identified through a meticulous structure-based drug design strategy.[1] The core of its discovery lies in a novel lactam-based tetracyclic naphthyridinone scaffold, which was engineered to form a covalent and irreversible bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This strategic design locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting the downstream signaling pathways that drive tumor proliferation and survival.[3][4]

Preclinical studies demonstrated this compound's high in vitro potency and selectivity against the KRAS G12C mutation.[5][6] A conformation-driven cyclization strategy was employed to create a chemically stable fused tetracyclic core, with the lactam-based scaffold showing optimal pharmacokinetic properties, including low clearance, high exposure, and excellent oral bioavailability in mice.[5][7] Further optimization, including the substitution with chlorine at the C11 position of the core, enhanced its in vitro potency and reduced CYP3A4-M inhibition while maintaining favorable solubility.[5][7]

Mechanism of Action: Targeting the KRAS G12C Mutation

The KRAS protein is a pivotal GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation.[4][8] This perpetual "on" state drives uncontrolled cell proliferation, survival, and differentiation through the activation of downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways.[3][8]

This compound's mechanism of action is centered on its ability to covalently bind to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein.[2] This irreversible binding event effectively traps the KRAS protein in its inactive GDP-bound conformation, preventing the exchange of GDP for GTP and thereby abrogating the aberrant downstream signaling that fuels tumorigenesis.[3][4]

Preclinical Evaluation

This compound underwent a rigorous preclinical evaluation to characterize its potency, selectivity, pharmacokinetic profile, and in vivo efficacy.

In Vitro Studies

In vitro enzymatic and cellular assays were instrumental in quantifying the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Parameter | Value | Reference |

| GDP/GTP Nucleotide Exchange | IC50 | 29 nM | [9] |

| RAS-GTP Levels | IC50 | 74 nM | [9] |

| pERK Inhibition | IC50 | 37 nM | [9] |

| Cell Proliferation (KRAS G12C mutant cell lines) | IC50 | 2-20 nM | [9] |

Pharmacokinetic Studies

Pharmacokinetic studies were conducted across various species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Cmax (ng/mL) | Reference |

| Mouse | 8.3 | 1.0 | 94% | 6643 | [5] |

| Rat | 4.6 | 1.51 | 35% | 4160 | [5] |

| Dog | 1.6 | 3.56 | 73% | 4003 | [5] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in various cancer-related xenograft models, demonstrating significant efficacy.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Findings | Reference |

| MIA PaCa-2 | Pancreatic Cancer | Superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose. | [5][7] |

| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Superior anti-tumor efficacy compared to sotorasib at the same dose. | [5][7] |

| SW837 | Colorectal Cancer | Excellent anti-tumor effects. | [5][7] |

| LU2529 | Lung Cancer | Excellent anti-tumor effects. | [5][7] |

| NCI-H2122 | NSCLC | Significant tumor growth suppression and synergistic effect in combination with cetuximab. | [5][7] |

| H1373-luc | Intracranial NSCLC | Broad-spectrum anti-tumor efficacy. | [5][7] |

Early Clinical Development

The promising preclinical data paved the way for the clinical development of this compound, which has shown remarkable efficacy and a manageable safety profile in early-phase clinical trials.

Phase I/II Monotherapy Studies (NCT05005234, NCT05497336)

Early clinical trials evaluated the safety, tolerability, and efficacy of this compound as a monotherapy in patients with advanced solid tumors harboring the KRAS G12C mutation.

Table 4: Efficacy of this compound Monotherapy in NSCLC (NCT05005234)

| Endpoint | Value | 95% CI | Data Cutoff | Reference |

| Confirmed Objective Response Rate (ORR) | 49.1% | 39.7% - 58.6% | Dec 13, 2023 | [10] |

| Disease Control Rate (DCR) | 90.5% | 83.7% - 95.2% | Dec 13, 2023 | [10] |

| Median Progression-Free Survival (PFS) | 9.7 months | 5.6 - 11.0 months | Dec 13, 2023 | [10] |

| Median Overall Survival (OS) | Not Reached | - | Dec 13, 2023 | [10] |

Table 5: Efficacy of this compound Monotherapy in Metastatic Colorectal Cancer (mCRC) (Pooled analysis of NCT05005234 and NCT05497336)

| Endpoint | Value | 95% CI | Data Cutoff | Reference |

| Confirmed Objective Response Rate (ORR) | 44.6% | 31.3% - 58.5% | Dec 13, 2023 | [11][12] |

| Disease Control Rate (DCR) | 87.5% | 75.9% - 94.8% | Dec 13, 2023 | [11][12] |

| Median Progression-Free Survival (PFS) | 8.1 months | 5.5 - 13.8 months | Dec 13, 2023 | [11][12] |

| Median Overall Survival (OS) | 17.0 months | 12.6 - Not Reached | Dec 13, 2023 | [11][12] |

Phase II Combination Study with Cetuximab (KROCUS Study - NCT05756153)

Recognizing the potential for synergistic activity, the KROCUS study was initiated to evaluate this compound in combination with cetuximab, an anti-EGFR antibody, for the first-line treatment of KRAS G12C-mutated NSCLC.

Table 6: Efficacy of this compound in Combination with Cetuximab in First-Line NSCLC (KROCUS Study)

| Endpoint | Value | 95% CI | Data Cutoff | Reference |

| Objective Response Rate (ORR) | 80.0% | - | Jan 14, 2025 | [13][14] |

| Confirmed ORR | 68.9% | - | Jan 14, 2025 | [13] |

| Disease Control Rate (DCR) | 100% | - | Jan 14, 2025 | [13][14] |

| Median Progression-Free Survival (PFS) | 12.5 months | - | Jan 14, 2025 | [13] |

| ORR in patients with brain metastasis | 71.4% | - | Jan 14, 2025 | [13] |

Experimental Protocols

While detailed, step-by-step protocols specific to this compound's development are often proprietary, this section provides an overview of the general methodologies employed for key experiments based on publicly available information and standard practices in the field.

In Vitro Biochemical and Cellular Assays

Objective: To determine the inhibitory potency of this compound on KRAS G12C activity and cell proliferation.

-

KRAS G12C Nucleotide Exchange Assay: This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS G12C protein. The decrease in fluorescence resonance energy transfer (FRET) signal upon inhibitor binding is quantified to determine the IC50 value.

-

pERK Inhibition Assay: KRAS G12C mutant cell lines are treated with varying concentrations of this compound. Following treatment, cell lysates are analyzed by Western blotting or ELISA to measure the levels of phosphorylated ERK (pERK), a downstream effector of the KRAS pathway. The reduction in pERK levels is used to calculate the IC50.

-

Cell Viability/Proliferation Assay: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The data is used to generate dose-response curves and calculate the IC50.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Line-Derived Xenograft (CDX) Model:

-

Cell Culture: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.

-

Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are used.

-

Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

-

References

- 1. benchchem.com [benchchem.com]

- 2. A Study of GFH925 in Combination With Cetuximab in Previously Untreated Advanced NSCLC Harboring KRAS G12C Mutation [clin.larvol.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Phase II KROCUS Study | ASCO 2024 [delveinsight.com]

- 6. Discovery and preclinical characterization of KRAS G12C inhibitor this compound (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 8. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fulzerasib: A Technical Deep Dive into a New Era of KRAS G12C Inhibition in Precision Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (GFH925/IBI351) is a novel, orally active, and potent small molecule inhibitor that has recently emerged as a significant player in the precision oncology landscape.[1][2] Developed by GenFleet Therapeutics and partnered with Innovent Biologics in China, this compound specifically targets the KRAS G12C mutation, a once-considered "undruggable" driver of various solid tumors.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its development.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[4][5] This targeted inhibition of hyperactive signaling pathways ultimately leads to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][6] Preclinical studies have demonstrated the high selectivity of this compound for the KRAS G12C mutant protein.[1][2]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, integrating signals from upstream receptor tyrosine kinases (RTKs) to regulate a multitude of downstream cellular processes critical for cell growth, survival, and differentiation. The G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream pathways. This compound's mechanism of action directly counteracts this by locking KRAS G12C in an inactive state.

Preclinical Data

This compound has demonstrated potent and selective anti-tumor activity in a range of preclinical models.

In Vitro Potency

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 2 |

| Various | KRAS G12C Mutant Tumor Cells | 2-20 |

Note: IC50 values can vary depending on the specific assay conditions.[7][8]

In Vivo Efficacy

This compound has shown significant anti-tumor efficacy in various xenograft models, including those derived from pancreatic, colorectal, and lung cancers.[1][8] Notably, in MIA PaCa-2 (pancreatic) and NCI-H358 (lung) xenograft models, this compound demonstrated superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.[1] Furthermore, the combination of this compound with the EGFR inhibitor cetuximab resulted in significant tumor growth suppression in an NCI-H2122 NSCLC model, suggesting a synergistic effect.[1]

Clinical Data

This compound has undergone evaluation in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.

Monotherapy in Non-Small Cell Lung Cancer (NSCLC)

A pivotal single-arm Phase II study (NCT05005234) evaluated this compound monotherapy in heavily pretreated patients with advanced NSCLC harboring the KRAS G12C mutation.[1][2][4]

| Parameter | Result (N=116) |

| Objective Response Rate (ORR) | 49.1% (95% CI: 39.7-58.6) |

| Disease Control Rate (DCR) | 90.5% (95% CI: 83.7-95.2) |

| Median Progression-Free Survival (PFS) | 9.7 months (95% CI: 5.6-11.0) |

| Median Duration of Response (DoR) | Not Reached |

| Median Overall Survival (OS) | Not Reached |

Data cutoff: December 13, 2023.[1][2]

Combination Therapy in First-Line NSCLC

The KROCUS study (NCT05756153), a Phase II trial, is investigating this compound in combination with cetuximab for the first-line treatment of advanced KRAS G12C-mutated NSCLC.[4][9][10]

| Parameter | Result (N=45-47) |

| Objective Response Rate (ORR) | 80% |

| Disease Control Rate (DCR) | 100% |

| Median Progression-Free Survival (PFS) | 12.5 - 21.5 months |

| ORR in patients with brain metastases | 71.4% |

Note: Data from different cutoffs have been reported.[4][10]

Monotherapy in Metastatic Colorectal Cancer (mCRC)

A pooled analysis of two Phase I studies (NCT05005234 and NCT05497336) assessed the efficacy and safety of this compound monotherapy in patients with KRAS G12C-mutated mCRC.[11]

| Parameter | Result (N=56) |

| Objective Response Rate (ORR) | 44.6% (95% CI: 31.3-58.5) |

| Disease Control Rate (DCR) | 87.5% (95% CI: 75.9-94.8) |

| Median Progression-Free Survival (PFS) | 8.1 months (95% CI: 5.5-13.8) |

| Median Overall Survival (OS) | 17.0 months (95% CI: 12.6-NR) |

| Median Duration of Response (DoR) | 12.6 months (95% CI: 12.6-13.9) |

Data cutoff: December 13, 2023.[11]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, the following sections describe standardized methodologies commonly employed for the assessment of KRAS G12C inhibitors, which are representative of the types of experiments conducted during the development of this compound.

In Vitro Cell Viability (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals by viable cells.[12]

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, SW837)

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Matrigel or other basement membrane matrix

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).

-

Efficacy Assessment: Monitor tumor volume and mouse body weight regularly to assess efficacy and toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predefined size, and the tumor growth inhibition is calculated.

Mechanisms of Resistance

As with other targeted therapies, resistance to KRAS G12C inhibitors, including this compound, is an anticipated challenge.[5] Potential mechanisms of resistance can be broadly categorized as "on-target" or "off-target".[13][14]

-

On-target resistance may involve secondary mutations in the KRAS G12C protein that prevent drug binding.[13]

-

Off-target resistance can occur through the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can include mutations or amplification of other oncogenes such as other RAS isoforms (NRAS, HRAS), BRAF, or receptor tyrosine kinases like EGFR.[13][14]

The combination of this compound with cetuximab in the KROCUS study is a rational approach to overcome or delay resistance mediated by EGFR signaling.[9]

Conclusion

This compound has emerged as a potent and selective KRAS G12C inhibitor with significant clinical activity in NSCLC and mCRC. Its approval in China marks a significant milestone for patients with KRAS G12C-mutated cancers.[2][3][6] Ongoing and future studies, particularly those exploring combination therapies and mechanisms of resistance, will further delineate the role of this compound in the evolving landscape of precision oncology. The promising efficacy and manageable safety profile of this compound position it as a valuable therapeutic option with the potential to improve outcomes for a challenging patient population.

References

- 1. Discovery and preclinical characterization of KRAS G12C inhibitor this compound (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 2. China's First Approved KRAS G12C Inhibitor: Innovent Announces the Approval of Dupert® (this compound) by the National Medical Products Administration of China [prnewswire.com]

- 3. Innovent Delivers Oral Presentation of Updated Results from a Pivotal Phase 2 Study of Dupert® (this compound) in Patients with Advanced Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation [prnewswire.com]

- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 6. China Approves Innovent's Dupert for Lung Cancer [synapse.patsnap.com]

- 7. New preclinical data on GFH-925 | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. China NMPA approves Innovent’s KRAS G12C inhibitor, Dupert to treat adult patients with advanced NSCLC [pharmabiz.com]

- 10. onclive.com [onclive.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Fulzerasib's Specificity for KRAS G12C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925 or IBI351) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has emerged as a key therapeutic target.[3] this compound has demonstrated promising clinical activity in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC).[4][5] This technical guide provides an in-depth overview of the molecular basis for this compound's specificity for KRAS G12C, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Molecular Mechanism of Action

This compound's specificity for KRAS G12C is primarily driven by its ability to form an irreversible covalent bond with the mutant cysteine residue at position 12.[2][6][7] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][6]

The key aspects of this compound's mechanism of action include:

-

Covalent Inhibition: this compound possesses a reactive electrophile that specifically and irreversibly binds to the thiol group of the cysteine-12 residue present only in the KRAS G12C mutant.[2][7]

-

Conformational Lock: By binding to the switch-II pocket of the inactive GDP-bound KRAS G12C, this compound allosterically inhibits the exchange of GDP for GTP, a critical step for KRAS activation.[6][8] This traps the protein in an "off" state.

-

Downstream Pathway Inhibition: The inactivation of KRAS G12C by this compound leads to the suppression of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[2][6]

The high selectivity of this compound for KRAS G12C over wild-type KRAS is attributed to the absence of the reactive cysteine residue in the wild-type protein, minimizing off-target effects.[6]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. While specific binding affinity (Ki) and kinetic parameters (k_inact/K_i) for this compound are not widely available in the public domain, the following tables summarize key quantitative data from preclinical and clinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | NCI-H358 (NSCLC) | 2 nM | [1] |

| KRAS G12C mutant tumor cell lines | 2–20 nM | [9] | |

| IC50 (GDP/GTP Exchange) | KRAS G12C | 29 nM | [10] |

| IC50 (RAS-GTP levels) | Not specified | 74 nM | [10] |

| IC50 (pERK inhibition) | Not specified | 37 nM | [10] |

| Study | Cancer Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| Phase 1/1b Pooled Analysis | Metastatic Colorectal Cancer (mCRC) | 56 | 44.6% | 87.5% | 8.1 months | [4] |

| Phase 1 (600 mg BID) | Non-Small Cell Lung Cancer (NSCLC) | 30 | 66.7% (Partial Response) | 96.7% (PR + Stable Disease) | Not Reported | [5][11] |

| KROCUS (this compound + Cetuximab) | First-line NSCLC | 45 | 80% | 100% | Not Reached (at time of report) | [7] |

Comparative Efficacy: Preclinical studies have indicated that the anti-tumor efficacy of this compound (GFH925) was superior to sotorasib (B605408) at the same dose in MIA PaCa-2 (pancreatic) and NCI-H358 (lung) cancer xenograft models.[3][1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and efficacy of KRAS G12C inhibitors like this compound.

Biochemical Assays

This assay measures the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.

-

Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS G12C upon the addition of a nucleotide exchange factor (e.g., SOS1) and excess GTP. An effective inhibitor will prevent this displacement, resulting in a stable fluorescent signal.

-

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-GDP

-

Guanine nucleotide exchange factor (SOS1)

-

Guanosine triphosphate (GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

Test inhibitor (this compound)

-

384-well plates

-

Plate reader capable of fluorescence detection

-

-

Protocol:

-

Prepare a solution of KRAS G12C pre-loaded with BODIPY-GDP in assay buffer.

-

Add serial dilutions of the test inhibitor to the wells of a 384-well plate.

-

Add the KRAS G12C-BODIPY-GDP complex to the wells and incubate to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of GTP.

-

Monitor the change in fluorescence over time using a plate reader.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.

-

Cellular Assays

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

Test inhibitor (this compound)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed KRAS G12C mutant cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

This assay measures the inhibition of downstream KRAS signaling by quantifying the phosphorylation of ERK.

-

Principle: The AlphaLISA® SureFire® Ultra™ p-ERK1/2 assay is a sensitive immunoassay that quantifies the level of phosphorylated ERK (pERK) in cell lysates.

-

Materials:

-

KRAS G12C mutant cell line

-

Cell culture medium

-

Test inhibitor (this compound)

-

AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit

-

384-well AlphaPlate™

-

Alpha-enabled microplate reader

-

-

Protocol:

-

Seed cells in a 384-well AlphaPlate™ and grow to the desired confluency.

-

Treat the cells with serial dilutions of the test inhibitor for a specified time.

-

Lyse the cells according to the kit protocol.

-

Add the AlphaLISA® acceptor beads and biotinylated antibody to the cell lysates and incubate.

-

Add the streptavidin-donor beads and incubate in the dark.

-

Read the plate on an Alpha-enabled microplate reader.

-

Analyze the data to determine the IC50 for pERK inhibition.

-

Structural and Biophysical Assays

This technique is used to determine the three-dimensional structure of this compound in complex with KRAS G12C, providing insights into the binding mode and the basis for selectivity.

-

Principle: X-ray diffraction patterns from a crystal of the protein-inhibitor complex are used to calculate an electron density map, from which the atomic structure can be modeled.

-

Protocol Outline:

-

Protein Expression and Purification: Express and purify a construct of human KRAS G12C.

-

Complex Formation: Incubate the purified KRAS G12C protein with a molar excess of this compound to ensure complete covalent modification.

-

Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

-

Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure. Refine the model to fit the experimental data.

-

This method confirms the covalent binding of the inhibitor to the target protein and can be used to determine the rate of modification.

-

Principle: The mass of the KRAS G12C protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

Protocol Outline:

-

Incubate purified KRAS G12C protein with the inhibitor at various concentrations and for different time points.

-

Desalt the protein-inhibitor samples.

-

Analyze the samples using a mass spectrometer (e.g., LC-MS or MALDI-TOF) to measure the intact mass of the protein.

-

Determine the extent of covalent modification by comparing the peak intensities of the unmodified and modified protein.

-

Kinetic parameters such as k_inact/K_i can be calculated from the time- and concentration-dependent modification data.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a highly specific inhibitor of KRAS G12C that leverages the unique cysteine residue of the mutant protein to achieve irreversible and potent inhibition. Its mechanism of action, centered on covalent modification and trapping the protein in an inactive state, leads to the effective suppression of oncogenic signaling pathways. The preclinical and clinical data gathered to date demonstrate its significant anti-tumor activity and manageable safety profile. Further elucidation of its structural interactions and a comprehensive head-to-head comparison with other KRAS G12C inhibitors will continue to refine our understanding of its therapeutic potential. This guide provides a foundational understanding of the molecular basis of this compound's specificity and offers detailed protocols for its characterization, serving as a valuable resource for the scientific community dedicated to advancing targeted cancer therapies.

References

- 1. New preclinical data on GFH-925 | BioWorld [bioworld.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. Discovery and preclinical characterization of KRAS G12C inhibitor this compound (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 4. Discovery of this compound (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery and preclinical characterization of KRAS G12C inhibitor this compound (GFH925) for advanced solid tumors - American Chemical Society [acs.digitellinc.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation [scientiasalut.gencat.cat]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fulzerasib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of Fulzerasib (also known as GFH925 or IBI351), a potent and selective covalent inhibitor of the KRAS G12C mutation. The following protocols are designed to enable researchers to evaluate the biological activity of this compound in relevant cancer cell models.

Introduction

This compound is an orally active, irreversible inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] It covalently binds to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[4][5] This prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby abrogating downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.[6]

These protocols outline key in vitro assays to characterize the efficacy of this compound, including the assessment of its impact on cell viability, long-term proliferative potential, and its ability to modulate the KRAS signaling pathway.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value (nM) | Notes |

| Cell Growth Inhibition | IC50 | 2 - 20 | In KRAS G12C mutant tumor cell lines. |

| Nucleotide Exchange | IC50 | 29 | Inhibition of GDP/GTP exchange on KRAS G12C. |

| RAS Activation | IC50 | 74 | Reduction of RAS-GTP levels. |

| Downstream Signaling | IC50 | 37 | Suppression of pERK. |

Data compiled from publicly available sources.[1]

Mandatory Visualizations

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (as a negative control).

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well plates.

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. If using MTS, the product is soluble and can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the cell viability assay.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

KRAS G12C mutant cancer cell lines.

-

Complete growth medium.

-

This compound stock solution.

-

6-well plates or culture dishes.

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol).